6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Historical Development of Triazolo[4,3-b]pyridazine Scaffold
The triazolopyridazine framework emerged in the late 20th century as chemists sought to bridge the gap between purine mimetics and synthetically tractable heterocycles. Early work focused on triazolo[4,3-b]pyridazine derivatives due to their structural resemblance to adenosine, with the triazole ring serving as a bioisostere for the imidazole moiety in purines. Key milestones include:
- 1980s–1990s : Initial syntheses via cyclocondensation of hydrazine derivatives with pyridazine precursors, often yielding unsubstituted parent structures.
- 2000s : Development of regioselective halogenation protocols, enabling functionalization at the 6-position (pyridazine ring) and 3-position (triazole ring).
- 2010s–Present : Integration of strain-inducing groups like cyclopropanes to modulate conformational flexibility and enhance target binding.
A critical advancement was the demonstration that triazolopyridazines could inhibit bromodomains—protein modules that recognize acetylated lysine residues in epigenetic regulation. This established their relevance in oncology and inflammation research.
Position of 6-Chloro-3-(2-methylcyclopropyl)-triazolo[4,3-b]pyridazine in Medicinal Chemistry
The chlorine and methylcyclopropyl substituents in this derivative address two pharmacological challenges:
Chlorine at C6 :
2-Methylcyclopropyl at C3 :
Comparative studies show that 6-chloro-3-(2-methylcyclopropyl) derivatives exhibit 3–5× higher binding affinity for BRD4 bromodomains than non-halogenated analogs, underscoring the substituents’ synergistic effects.
Significance in Heterocyclic Chemistry Research
Triazolopyridazines exemplify the strategic fusion of nitrogen-rich heterocycles to optimize physicochemical properties:
| Property | Pyridazine Contribution | Triazole Contribution |
|---|---|---|
| Aromaticity | Moderate π-electron density | Enhanced resonance stabilization |
| Hydrogen Bond Capacity | Two pyridazine N-atoms | Three triazole N-atoms |
| Metabolic Stability | Susceptible to oxidation | Resistant to CYP450 enzymes |
The 6-chloro-3-(2-methylcyclopropyl) variant further refines these traits:
Evolution of Triazolopyridazine-Based Pharmacophores
Structure–activity relationship (SAR) studies have driven iterative improvements in triazolopyridazine design:
- First-Generation : Unsubstituted triazolo[4,3-b]pyridazines (1980s–1990s) with moderate solubility but poor target selectivity.
- Second-Generation : 6-Halo derivatives (2000s) showing enhanced affinity for kinase and bromodomain targets.
- Third-Generation : 3-Alkyl/cycloalkyl derivatives (2010s–present) balancing lipophilicity and metabolic stability.
The 6-chloro-3-(2-methylcyclopropyl) analog represents a culmination of these trends, achieving nanomolar-level inhibition constants (Kᵢ) in biochemical assays while maintaining synthetic accessibility. Recent crystallographic data reveal that the methylcyclopropyl group induces a 15° tilt in the triazole ring relative to the pyridazine plane, creating a complementary surface for binding pocket contours in BRD4.
Properties
IUPAC Name |
6-chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-5-4-6(5)9-12-11-8-3-2-7(10)13-14(8)9/h2-3,5-6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUSSIHFEIQPRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=NN=C3N2N=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, kinase inhibition, and antimicrobial effects, supported by relevant data and case studies.
- Molecular Formula : C₉H₉ClN₄
- Molecular Weight : 208.65 g/mol
- CAS Number : 1094292-73-5
Cytotoxicity
Research indicates that derivatives of triazolo-pyridazine compounds often exhibit significant cytotoxicity against various cancer cell lines. A notable study evaluated several triazolo-pyridazine derivatives for their inhibitory activity against the c-Met kinase and their effects on cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical) cells.
Table 1: Cytotoxicity of Triazolo-Pyridazine Derivatives
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
The compound 12e , a derivative closely related to this compound, showed remarkable cytotoxicity with IC₅₀ values indicating strong potential for further development as an anticancer agent .
Kinase Inhibition
The compound's structural features suggest potential as a c-Met kinase inhibitor. In vitro studies demonstrated that compounds with similar structures inhibited c-Met kinase activity effectively, with IC₅₀ values as low as 0.09 μM for certain derivatives. This suggests that the introduction of specific substituents can enhance biological activity significantly .
Antimicrobial Activity
The antimicrobial properties of triazolo-pyridazine derivatives have also been explored. Recent studies have shown that certain complexes exhibit strong antibacterial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings highlight the potential of these compounds in treating resistant bacterial infections.
Table 2: Antimicrobial Activity of Triazolo-Pyridazine Complexes
| Complex | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Complex A | MRSA | 0.5 μg/mL |
| Complex B | E. coli | 1 μg/mL |
These results suggest that modifications to the triazolo-pyridazine structure can lead to enhanced antimicrobial properties .
Case Studies
-
Inhibition of Cancer Cell Proliferation
In a study investigating the effects of various triazolo-pyridazine derivatives on cancer cell lines, compound 12e was highlighted for its ability to induce late apoptosis in A549 cells while causing cell cycle arrest in the G0/G1 phase. This mechanism underlines its potential as a therapeutic agent in oncology . -
Antimicrobial Efficacy Against MRSA
Another study focused on the antimicrobial activity of triazolo-pyridazine complexes against MRSA. The complexes were shown to disrupt biofilm formation and exhibited lower toxicity towards human cells compared to standard antibiotics, indicating their potential for clinical application in treating resistant infections .
Scientific Research Applications
Agricultural Chemistry
6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine is being explored for its potential in developing new herbicides and fungicides. Its application in agricultural chemistry aims to enhance crop yields and protect against pests. The compound's ability to inhibit specific biochemical pathways in plants makes it a valuable candidate for further research in pest management strategies.
Pharmaceuticals
In the pharmaceutical sector, this compound serves as an important intermediate in synthesizing various therapeutic agents. Notably, it has shown promise in targeting neurological disorders. Research indicates that derivatives of this compound exhibit significant activity against certain receptors involved in neuropharmacology, potentially leading to the development of novel treatments for conditions such as depression and anxiety.
Material Science
The compound is also being investigated for its applications in material science. Researchers are exploring its potential for creating advanced materials with enhanced thermal stability and chemical resistance. This includes the development of polymers that could be utilized in various industrial applications.
Biochemistry
In biochemistry, this compound is employed in biochemical assays to study enzyme interactions and metabolic pathways. Its role as an inhibitor or modulator of specific enzymes can provide insights into cellular processes and aid in drug discovery efforts.
Environmental Science
The compound is utilized in environmental science to assess the degradation of pollutants. Its application includes studying the breakdown of harmful substances in soil and water systems, contributing to environmental remediation efforts.
Case Study 1: Agricultural Applications
A study focused on the herbicidal activity of triazolo-pyridazine derivatives demonstrated that compounds similar to this compound effectively inhibited weed growth while being less toxic to crops. The research highlighted the compound's selective action against certain weed species without adversely affecting beneficial plants.
Case Study 2: Pharmaceutical Development
Research published on the synthesis of novel triazolo-pyridazine derivatives indicated that modifications to the structure of this compound led to compounds with enhanced affinity for serotonin receptors. These findings suggest potential applications in treating mood disorders.
Summary Table of Applications
| Application Area | Specific Use Case | Potential Impact |
|---|---|---|
| Agricultural Chemistry | Development of herbicides and fungicides | Improved crop yields and pest management |
| Pharmaceuticals | Intermediate for neurological disorder treatments | Novel therapeutic agents |
| Material Science | Creation of advanced materials | Enhanced thermal stability and chemical resistance |
| Biochemistry | Enzyme interaction studies | Insights into metabolic pathways |
| Environmental Science | Pollutant degradation assessment | Contributions to environmental remediation efforts |
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Trifluoropropyl groups () introduce strong electron-withdrawing properties, which may stabilize interactions with charged residues in enzyme active sites.
- Steric Effects : Bulky substituents like cyclopentyl () or aryl groups () can hinder binding to flat protein surfaces but improve selectivity for specific targets.
Kinase Inhibition
- LRRK2 Inhibition : The TPZ series (e.g., 6-thioether and 3-heteroaryl derivatives) showed potent inhibition of G2019S-LRRK2 autophosphorylation. The 3-methyl analog (MW 168.58) demonstrated moderate activity, while bulkier 3-cyclopropyl or aryl groups may optimize potency .
- BRD4 Bromodomain Inhibition : Derivatives with 3-phenyl or 3-trifluoromethyl groups (e.g., compounds 6–9 in ) achieved micromolar IC₅₀ values. Crystal structures revealed that the triazolo-pyridazine core occupies the acetyl-lysine binding pocket, with substituents modulating hydrophobic interactions .
Antimicrobial Activity
Metabolic Modulation
- DPP-4 Inhibition: Piperazine-linked triazolo-pyridazines (e.g., 5a–l in ) showed insulinotropic effects via dipeptidyl peptidase-4 inhibition. The 3-m-tolyl group improved binding affinity compared to smaller substituents .
Preparation Methods
Hydrazine Cyclocondensation
Reaction of 6-chloro-3-hydrazinylpyridazine with orthoesters or acyl chlorides generates the triazole ring. For instance, treatment with trimethyl orthoacetate in acetic acid at reflux yields the triazolo-pyridazine scaffold. This method, however, often requires stringent anhydrous conditions and yields vary widely (50–75%).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Modern approaches leverage CuAAC for regioselective triazole formation. A 6-chloro-3-azidopyridazine intermediate reacts with 2-methylcyclopropylacetylene under Cu(I) catalysis, achieving 70–80% yields. This method excels in functional group tolerance but demands azide intermediates, which pose safety concerns.
Introducing the 2-Methylcyclopropyl Substituent
The 2-methylcyclopropyl group is installed via cross-coupling or nucleophilic substitution .
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 6-chloro-3-iodo-triazolo[4,3-b]pyridazine with 2-methylcyclopropylboronic acid represents a robust route. Using Pd(OAc)₂ (10 mol%), SPhos (12.5 mol%), and Cs₂CO₃ in toluene at 70°C, yields reach 94%.
Optimization Insight:
SNAr Displacement
Electron-deficient triazolopyridazines undergo nucleophilic aromatic substitution with 2-methylcyclopropylamine. However, this route is less favored due to competing side reactions and modest yields (40–55%).
Reaction Optimization and Scalability
Temperature and Solvent Effects
Catalytic Systems
| Reaction Step | Catalyst System | Turnover Number (TON) |
|---|---|---|
| Suzuki Coupling | Pd(OAc)₂/SPhos | 9.4 |
| Hydrogenation | Pd/C (5%) | 50 |
Q & A
Q. What are the common synthetic routes for 6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine?
Methodological Answer: The synthesis typically involves multi-step procedures starting from 3,6-dichloropyridazine or its derivatives. Key steps include:
- Hydrazine intermediate formation : Reacting 3,6-dichloropyridazine with hydrazine to yield 6-chloro-3-hydrazinopyridazine .
- Cyclization : Oxidative cyclization of hydrazone intermediates (e.g., using iodobenzene diacetate (IBD)) to form the triazole ring .
- Substituent introduction : The 2-methylcyclopropyl group is introduced via nucleophilic substitution or coupling reactions under controlled conditions .
Q. Table 1: Comparison of Synthetic Methods
Q. How is the compound characterized post-synthesis?
Methodological Answer: Characterization involves:
- Spectroscopy : HRMS (ESI) for molecular ion validation (e.g., m/z 245.0594 [M+H]⁺) and IR for functional group identification (e.g., C-Cl stretch at 771 cm⁻¹) .
- X-ray crystallography : Resolving nonplanar tricyclic core structures using SHELX software for refinement .
- Lipophilicity studies : Correlating substituent effects (e.g., chlorine substitution) with logP values via HPLC .
Q. Table 2: Key Characterization Data
Q. What safety precautions are required during handling?
Methodological Answer:
- Hazard mitigation : Use PPE (gloves, goggles) due to potential decomposition products (e.g., HCl, HF under fire conditions) .
- Storage : Stable at room temperature in airtight containers; avoid incompatible materials like strong oxidizers .
- Emergency protocols : Immediate rinsing with water for skin contact and medical consultation for inhalation exposure .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for this compound?
Methodological Answer:
Q. How to resolve structural contradictions between X-ray and computational models?
Methodological Answer:
Q. What design strategies improve bioactivity in derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorophenyl groups) to enhance cytotoxicity. Derivatives with electron-withdrawing groups show improved IC₅₀ values in HeLa cells .
- Docking studies : Target c-Met/Pim-1 kinases using triazolopyridazine scaffolds; optimize hydrogen bonding with active sites .
Q. Table 3: Bioactivity of Analogous Derivatives
| Derivative Substituent | Cell Line Tested | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 3-(4-Fluorophenyl) | HeLa | 12.3 | |
| 3-(2-Methylcyclopropyl) | MCF-7 | 18.7* | |
| *Predicted based on SAR trends. |
Q. How to address discrepancies in biological activity across studies?
Methodological Answer:
Q. What analytical methods identify decomposition pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
